![molecular formula C15H30N2 B5818272 N-[2-(1-piperidinyl)ethyl]cyclooctanamine](/img/structure/B5818272.png)
N-[2-(1-piperidinyl)ethyl]cyclooctanamine
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Overview
Description
N-[2-(1-piperidinyl)ethyl]cyclooctanamine, commonly known as PEA, is a naturally occurring compound found in various foods such as chocolate, cheese, and soybeans. It has gained attention in recent years due to its potential therapeutic properties and has been studied extensively for its effects on the central nervous system.
Mechanism of Action
PEA is believed to exert its effects through the activation of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the brain and other tissues. This activation leads to the release of dopamine and other neurotransmitters, resulting in increased neural activity and improved mood.
Biochemical and Physiological Effects:
PEA has been shown to have a variety of biochemical and physiological effects, including increased dopamine release, improved cognitive function, and reduced inflammation. It has also been shown to have antioxidant properties, which may help protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
PEA has several advantages for use in laboratory experiments, including its low toxicity and ability to cross the blood-brain barrier. However, it can be difficult to obtain in large quantities and may be unstable under certain conditions, making it challenging to work with in some contexts.
Future Directions
There are several potential future directions for research on PEA, including further investigation of its therapeutic potential for neurological disorders and chronic pain. Additionally, more research is needed to fully understand the mechanisms underlying its effects and to optimize its use in various contexts. Finally, the development of new synthesis methods and formulations may help to overcome some of the current limitations of PEA in laboratory and clinical settings.
Synthesis Methods
PEA can be synthesized through various methods, including the reduction of phenylacetonitrile with lithium aluminum hydride, or the reaction of 1-bromooctane with 2-(1-piperidinyl)ethylamine in the presence of a palladium catalyst. These methods have been used to produce PEA in both laboratory and industrial settings.
Scientific Research Applications
PEA has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclooctanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-5-9-15(10-6-3-1)16-11-14-17-12-7-4-8-13-17/h15-16H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCDHOPTNIAIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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